Isopropyl [(6-chloro-6',6'-dimethyl-2'-oxo-4-phenyl-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-YL)oxy]acetate
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Overview
Description
Isopropyl [(6-chloro-6’,6’-dimethyl-2’-oxo-4-phenyl-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-YL)oxy]acetate is a complex organic compound with a fascinating structure. Let’s break it down:
Isopropyl: Refers to the isopropyl group (CH₃-CH-CH₃), which is attached to the rest of the molecule.
Spirochromene-pyrimidine: The central core of the compound, containing a spiro-fused chromene and pyrimidine ring system.
Chloro, dimethyl, and phenyl: Substituents on the spirochromene-pyrimidine scaffold.
Preparation Methods
Synthetic Routes:: The synthesis of Isopropyl [(6-chloro-6’,6’-dimethyl-2’-oxo-4-phenyl-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-YL)oxy]acetate involves several steps. One common approach is via multistep reactions, including cyclization, acylation, and spiro-ring formation. Specific conditions and reagents depend on the synthetic route chosen.
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the synthesis for yield, cost-effectiveness, and scalability. Consultation of patents and scientific literature would provide detailed information on large-scale production.
Chemical Reactions Analysis
Reactivity:: Isopropyl [(6-chloro-6’,6’-dimethyl-2’-oxo-4-phenyl-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-YL)oxy]acetate can participate in various reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of functional groups.
Reduction: Reduction of the carbonyl group (oxo) to an alcohol or other derivatives.
Substitution: Substituents can be replaced by nucleophiles or electrophiles.
Acids/Bases: Used for hydrolysis or deprotection.
Grignard Reagents: For nucleophilic additions.
Hydrides (e.g., LiAlH₄): For reduction.
Halogenating Agents: For halogenation reactions.
Major Products:: The specific products depend on reaction conditions and substituents. Hydrolysis may yield the corresponding carboxylic acid or alcohol.
Scientific Research Applications
Isopropyl [(6-chloro-6’,6’-dimethyl-2’-oxo-4-phenyl-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-YL)oxy]acetate finds applications in:
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Biological Studies: Used as a probe to understand cellular processes.
Materials Science: May contribute to novel materials.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.
Comparison with Similar Compounds
Isopropyl [(6-chloro-6’,6’-dimethyl-2’-oxo-4-phenyl-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-YL)oxy]acetate stands out due to its spirochromene-pyrimidine core. Similar compounds include related spirocycles or heterocycles.
Properties
Molecular Formula |
C25H29ClN2O5 |
---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
propan-2-yl 2-(6'-chloro-4,4-dimethyl-2-oxo-4'-phenylspiro[1,3-diazinane-6,2'-3,4-dihydrochromene]-7'-yl)oxyacetate |
InChI |
InChI=1S/C25H29ClN2O5/c1-15(2)32-22(29)13-31-21-11-20-17(10-19(21)26)18(16-8-6-5-7-9-16)12-25(33-20)14-24(3,4)27-23(30)28-25/h5-11,15,18H,12-14H2,1-4H3,(H2,27,28,30) |
InChI Key |
BRGQEIRFPIPSDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=C(C=C2C(CC3(CC(NC(=O)N3)(C)C)OC2=C1)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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